molecular formula C10H11IO B14831982 1-Cyclopropoxy-2-iodo-3-methylbenzene

1-Cyclopropoxy-2-iodo-3-methylbenzene

Katalognummer: B14831982
Molekulargewicht: 274.10 g/mol
InChI-Schlüssel: OIRLNJSXBZYPMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropoxy-2-iodo-3-methylbenzene is an organic compound that features a benzene ring substituted with a cyclopropoxy group, an iodine atom, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-cyclopropoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropoxy-2-iodo-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Cyclopropoxy-2-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-Cyclopropoxy-2-iodo-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups or the removal of existing ones .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Cyclopropoxy-2-iodo-3-methylbenzene is unique due to the combination of the cyclopropoxy group, iodine atom, and methyl group on the benzene ring.

Eigenschaften

Molekularformel

C10H11IO

Molekulargewicht

274.10 g/mol

IUPAC-Name

1-cyclopropyloxy-2-iodo-3-methylbenzene

InChI

InChI=1S/C10H11IO/c1-7-3-2-4-9(10(7)11)12-8-5-6-8/h2-4,8H,5-6H2,1H3

InChI-Schlüssel

OIRLNJSXBZYPMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)OC2CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.